molecular formula C9H11N5O2 B2459286 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide CAS No. 2320515-63-5

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide

Cat. No.: B2459286
CAS No.: 2320515-63-5
M. Wt: 221.22
InChI Key: JTIPYTJEYVDKQL-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide typically involves the cyclocondensation of hydrazino functional groups with appropriate reagents to form the triazole ring, followed by further functionalization to introduce the methoxy and acetamide groups. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid .

Chemical Reactions Analysis

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and pyridazine rings facilitate binding to these targets, leading to inhibition or modulation of their activity. This interaction can result in antibacterial or antifungal effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-6(15)10-5-8-12-11-7-3-4-9(16-2)13-14(7)8/h3-4H,5H2,1-2H3,(H,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIPYTJEYVDKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=C2N1N=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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